molecular formula C21H22NOP B12890266 Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- CAS No. 59170-69-3

Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-

Cat. No.: B12890266
CAS No.: 59170-69-3
M. Wt: 335.4 g/mol
InChI Key: YXDYWSVKDLDUMO-UHFFFAOYSA-N
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Description

Dibenzyl((phenylamino)methyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group bonded to a dibenzyl and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl((phenylamino)methyl)phosphine oxide typically involves the reaction of dibenzylphosphine with phenylamine in the presence of an oxidizing agent. One common method is the use of hydrogen peroxide as the oxidant, which facilitates the formation of the phosphine oxide group. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of dibenzyl((phenylamino)methyl)phosphine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl((phenylamino)methyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Dibenzyl((phenylamino)methyl)phosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of dibenzyl((phenylamino)methyl)phosphine oxide involves its interaction with molecular targets such as enzymes and metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the phenylamino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the phenylamino group.

    Triphenylphosphine oxide: Contains three phenyl groups instead of dibenzyl and phenylamino groups.

    Dibenzylphosphine oxide: Lacks the phenylamino group.

Uniqueness

Dibenzyl((phenylamino)methyl)phosphine oxide is unique due to the presence of both dibenzyl and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzenamine core substituted with a bis(phenylmethyl)phosphinyl group. The presence of the phosphinyl group is significant as it often enhances biological activity through interactions with various biological targets.

Biological Activity

1. Anticancer Properties
Research indicates that compounds similar to benzenamine derivatives exhibit promising anticancer properties. For instance, phosphine oxides have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that phosphine oxide derivatives could inhibit cell proliferation in various cancer cell lines, suggesting that benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- may possess similar effects.

2. Enzyme Inhibition
Enzyme inhibition is another area where benzenamine derivatives show potential. Phosphorus-containing compounds have been reported to act as inhibitors of certain enzymes involved in metabolic pathways. For example, studies have shown that phosphonates can inhibit serine proteases, which are critical in various physiological processes and disease states.

3. Antimicrobial Activity
The antimicrobial properties of phosphine derivatives have also been explored. Research indicates that certain benzenamine derivatives exhibit antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InhibitionInhibits serine proteases ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of benzenamine derivatives on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent.

Case Study: Enzyme Inhibition

In a separate investigation, benzenamine derivatives were tested for their ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The compounds displayed significant inhibitory activity, indicating their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's.

Properties

CAS No.

59170-69-3

Molecular Formula

C21H22NOP

Molecular Weight

335.4 g/mol

IUPAC Name

N-(dibenzylphosphorylmethyl)aniline

InChI

InChI=1S/C21H22NOP/c23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22-21-14-8-3-9-15-21/h1-15,22H,16-18H2

InChI Key

YXDYWSVKDLDUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CNC3=CC=CC=C3

Origin of Product

United States

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